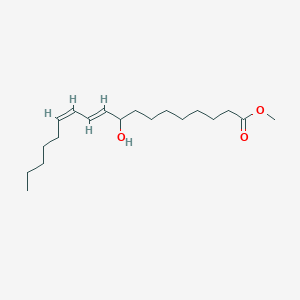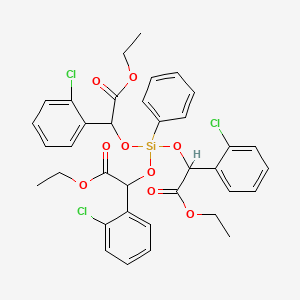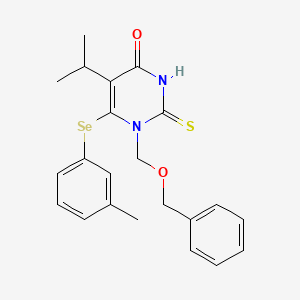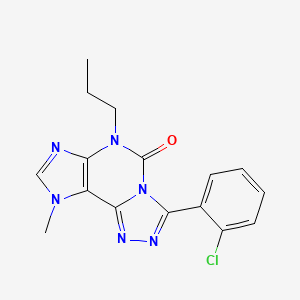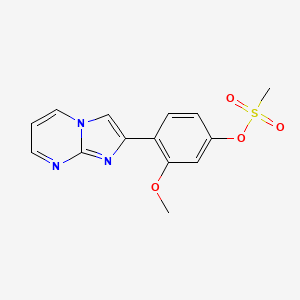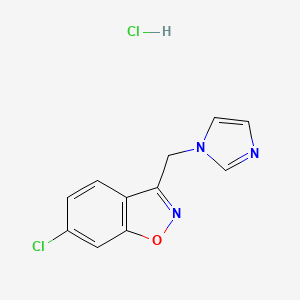
1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzisoxazole, a heterocyclic compound containing both benzene and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride typically involves the following steps:
Formation of Benzisoxazole Core: The benzisoxazole core is synthesized through the cyclization of o-nitrophenylacetonitrile with hydroxylamine.
Chlorination: The benzisoxazole core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.
Imidazolylmethyl Substitution: The chlorinated benzisoxazole is reacted with imidazole in the presence of a base such as potassium carbonate to introduce the imidazolylmethyl group at the 3-position.
Formation of Monohydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and biochemical pathways. The chloro group can participate in electrophilic reactions, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisoxazole: The parent compound without the chloro and imidazolylmethyl groups.
6-Chloro-1,2-Benzisoxazole: Lacks the imidazolylmethyl group.
3-(1H-Imidazol-1-ylmethyl)-1,2-Benzisoxazole: Lacks the chloro group.
Uniqueness
1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride is unique due to the presence of both the chloro and imidazolylmethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups enhances its versatility and effectiveness in various scientific and industrial applications.
Properties
CAS No. |
121929-34-8 |
|---|---|
Molecular Formula |
C11H9Cl2N3O |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
6-chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole;hydrochloride |
InChI |
InChI=1S/C11H8ClN3O.ClH/c12-8-1-2-9-10(14-16-11(9)5-8)6-15-4-3-13-7-15;/h1-5,7H,6H2;1H |
InChI Key |
RLLZWLWHICFTHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)ON=C2CN3C=CN=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



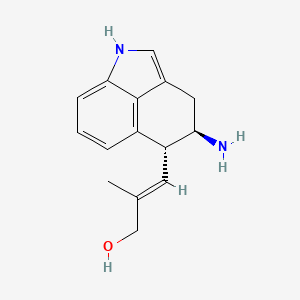



![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione](/img/structure/B12772778.png)
![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)
